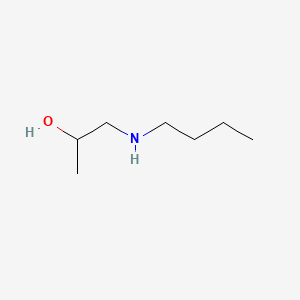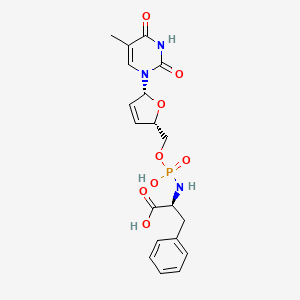
L-Phenylalanine, N-(2',3'-didehydro-3'-deoxy-5'-thymidylyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Phenylalanine, N-(2’,3’-didehydro-3’-deoxy-5’-thymidylyl)- is a complex organic compound that combines the amino acid L-Phenylalanine with a modified thymidine nucleotide
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanine, N-(2’,3’-didehydro-3’-deoxy-5’-thymidylyl)- typically involves the coupling of L-Phenylalanine with a thymidine derivative. The process often starts with the protection of functional groups on both molecules to prevent unwanted side reactions. Common protecting groups include tert-butyloxycarbonyl (Boc) for the amino group and acetyl groups for hydroxyl groups.
The coupling reaction is usually facilitated by activating agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an anhydrous solvent such as dichloromethane (DCM) under inert conditions to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. Enzymatic synthesis using specific ligases or transferases can be employed to achieve high yields and purity. Additionally, solid-phase synthesis techniques can be utilized to automate the process and reduce production time.
Análisis De Reacciones Químicas
Types of Reactions
L-Phenylalanine, N-(2’,3’-didehydro-3’-deoxy-5’-thymidylyl)- can undergo various chemical reactions, including:
Oxidation: The phenyl group in L-Phenylalanine can be oxidized to form phenyl ketones or carboxylic acids.
Reduction: The double bonds in the thymidine derivative can be reduced to single bonds using hydrogenation reactions.
Substitution: The amino group in L-Phenylalanine can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Phenylacetic acid, benzoic acid.
Reduction: Saturated thymidine derivatives.
Substitution: Amides, esters.
Aplicaciones Científicas De Investigación
L-Phenylalanine, N-(2’,3’-didehydro-3’-deoxy-5’-thymidylyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in protein synthesis and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of L-Phenylalanine, N-(2’,3’-didehydro-3’-deoxy-5’-thymidylyl)- involves its interaction with specific molecular targets. In biological systems, it can be incorporated into proteins or nucleic acids, affecting their structure and function. The phenylalanine moiety can interact with enzymes and receptors, influencing metabolic pathways and signaling cascades. The thymidine derivative can be involved in DNA synthesis and repair mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
L-Phenylalanine: An essential amino acid used in protein synthesis.
Thymidine: A nucleoside involved in DNA synthesis.
L-Phenylalanine-3,3-d2: A deuterated form of L-Phenylalanine used in metabolic studies.
Uniqueness
L-Phenylalanine, N-(2’,3’-didehydro-3’-deoxy-5’-thymidylyl)- is unique due to its combined structure, which allows it to participate in both amino acid and nucleotide-related processes. This dual functionality makes it a valuable tool in research and industrial applications, offering versatility that is not found in its individual components.
Propiedades
Número CAS |
184031-59-2 |
|---|---|
Fórmula molecular |
C19H22N3O8P |
Peso molecular |
451.4 g/mol |
Nombre IUPAC |
(2S)-2-[[hydroxy-[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methoxy]phosphoryl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C19H22N3O8P/c1-12-10-22(19(26)20-17(12)23)16-8-7-14(30-16)11-29-31(27,28)21-15(18(24)25)9-13-5-3-2-4-6-13/h2-8,10,14-16H,9,11H2,1H3,(H,24,25)(H,20,23,26)(H2,21,27,28)/t14-,15-,16+/m0/s1 |
Clave InChI |
OPWBMLRKLKFBIP-HRCADAONSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)COP(=O)(N[C@@H](CC3=CC=CC=C3)C(=O)O)O |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2C=CC(O2)COP(=O)(NC(CC3=CC=CC=C3)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


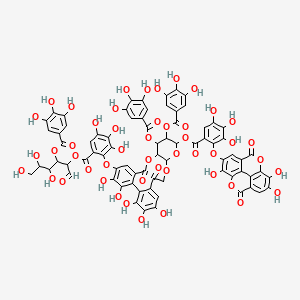
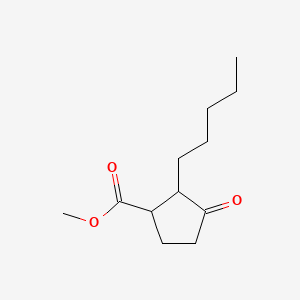

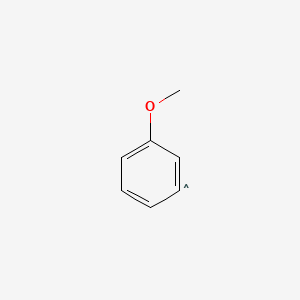
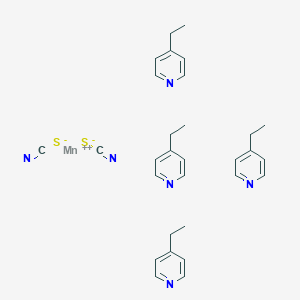
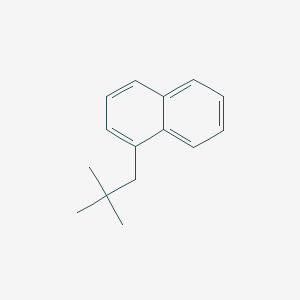
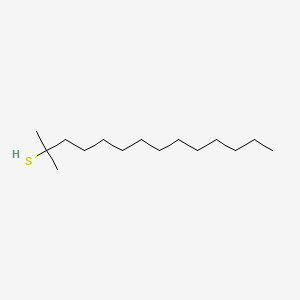
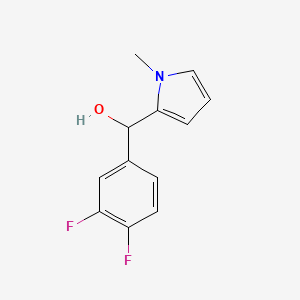
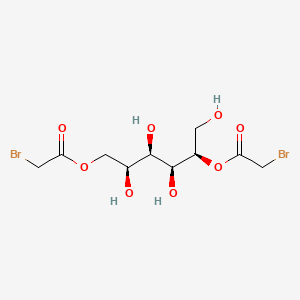
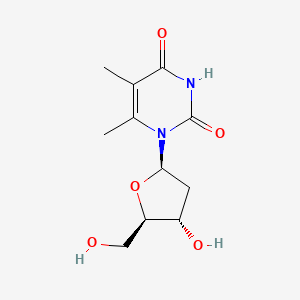

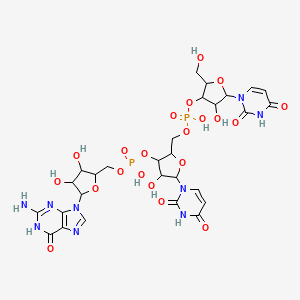
![ethyl N-[bis[(ethoxycarbonylamino)carbamothioylamino]phosphorylcarbamothioylamino]carbamate](/img/structure/B12655348.png)
